2-((diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-((Diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
The synthesis of 2-((diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyran precursor with diethylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the diethylamino group is introduced at the 2-position of the pyran ring. The hydroxymethyl groups are introduced through subsequent hydroxylation reactions.
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((Diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 2-((diethylamino)methyl)-3-hydroxy-6-formyl-4H-pyran-4-one or 2-((diethylamino)methyl)-3-hydroxy-6-carboxy-4H-pyran-4-one.
Scientific Research Applications
2-((Diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for the development of new pharmaceuticals or bioactive molecules. Its structure suggests possible interactions with biological targets.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-((diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the hydroxymethyl groups can participate in additional interactions.
The compound’s effects on biological pathways can be studied through various biochemical assays and molecular modeling techniques. Understanding the mechanism of action is crucial for optimizing its use in therapeutic applications.
Comparison with Similar Compounds
2-((Diethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be compared with other pyran derivatives, such as:
2-Hydroxy-3-methyl-4H-pyran-4-one: This compound lacks the diethylamino and hydroxymethyl groups, resulting in different chemical properties and reactivity.
2-((Dimethylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one: The presence of dimethylamino instead of diethylamino groups can affect the compound’s steric and electronic properties.
3-Hydroxy-4H-pyran-4-one: This simpler pyran derivative serves as a basic structure for more complex compounds like this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(diethylaminomethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-12(4-2)6-10-11(15)9(14)5-8(7-13)16-10/h5,13,15H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXVZXSHXQWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=O)C=C(O1)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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